

### What is the structure of Mal-PEG5-acid?

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Compound Name:	Mal-PEG5-acid	
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An In-depth Technical Guide to Mal-PEG5-acid

### Introduction

Mal-PEG5-acid is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. It features two distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer: a maleimide group and a carboxylic acid group. This dual functionality allows for the covalent linkage of two different molecules, a process central to the creation of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The central PEG chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.[4][5] This guide provides a detailed overview of the structure, properties, and applications of Mal-PEG5-acid for researchers and professionals in the field.

# **Chemical Structure and Properties**

**Mal-PEG5-acid** is systematically named 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid. Its structure consists of three key components:

- Maleimide Group: A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (-SH), such as those found in cysteine residues of proteins, to form a stable thioether bond.
- Polyethylene Glycol (PEG) Spacer: A five-unit PEG chain that is hydrophilic, nonimmunogenic, and flexible. This spacer improves the solubility of the molecule and the final



conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the conjugated molecule.

Carboxylic Acid Group: A terminal carboxyl group (-COOH) that can be activated to react
with primary amine groups (-NH2), commonly found in lysine residues of proteins or other
amine-containing molecules, to form a stable amide bond.

Caption: Chemical structure of Mal-PEG5-acid.

### **Quantitative Data**

The key physicochemical properties of **Mal-PEG5-acid** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1-(2,5-dioxo-2,5-dihydro-1H- pyrrol-1-yl)-3,6,9,12,15- pentaoxaoctadecan-18-oic acid	
CAS Number	1286755-26-7	
Molecular Formula	C17H27NO9	
Molecular Weight	389.40 g/mol	
Exact Mass	389.1686 u	_
Purity	≥95-98%	
Appearance	Light brown to yellow liquid	
Solubility	DCM, DMSO (100 mg/mL), Soluble in aqueous media	
Storage Conditions	-20°C (long-term), Protect from light	-

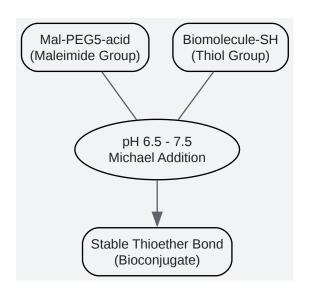
# **Reactivity and Mechanism**



The utility of **Mal-PEG5-acid** stems from the orthogonal reactivity of its terminal functional groups, allowing for sequential or one-pot conjugation strategies.

### **Maleimide-Thiol Conjugation**

The maleimide group reacts with a sulfhydryl (thiol) group via a Michael addition mechanism. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5 and proceeds efficiently at room temperature without the need for a catalyst, forming a stable covalent thioether linkage.



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Caption: Reaction scheme for maleimide-thiol conjugation.

### **Carboxylic Acid-Amine Conjugation**

The terminal carboxylic acid must first be activated to react with a primary amine. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to increase efficiency and form a more stable amine-reactive intermediate. This activated ester then readily reacts with an amine to form a stable amide bond.

# **Experimental Protocols**



Below is a generalized protocol for the two-step conjugation of a thiol-containing protein and an amine-containing molecule using **Mal-PEG5-acid**.

### **Materials**

- Mal-PEG5-acid
- Thiol-containing protein (e.g., antibody with reduced cysteines)
- Amine-containing molecule (e.g., fluorescent dye, drug payload)
- · Activation Reagents: EDC, Sulfo-NHS
- Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.4; MES buffer, pH 6.0
- Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
- · Desalting columns

# Step 1: Reaction of Carboxylic Acid with Amine-Molecule

- Dissolve Reagents: Dissolve the amine-containing molecule in an appropriate solvent (e.g., DMSO). Dissolve Mal-PEG5-acid in the same solvent. Dissolve EDC and Sulfo-NHS in MES buffer, pH 6.0.
- Activation: Add a 5-10 fold molar excess of Mal-PEG5-acid to the amine-containing molecule. Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the Mal-PEG5-acid.
- Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.
- Purification: Purify the resulting Maleimide-PEG5-Molecule conjugate using an appropriate method, such as HPLC, to remove unreacted reagents.

# Step 2: Reaction of Maleimide-Conjugate with Thiol-Protein



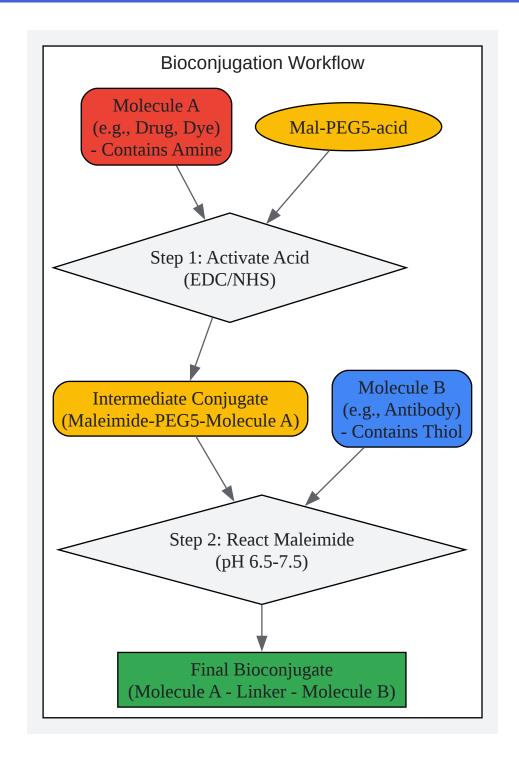
- Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols
  using a mild reducing agent like TCEP. Purify the protein using a desalting column to remove
  the reducing agent.
- Conjugation: Dissolve the purified Maleimide-PEG5-Molecule in PBS, pH 7.2. Add it to the thiol-containing protein solution at a 5-20 fold molar excess.
- Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
- Quenching: Quench any unreacted maleimide groups by adding a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol.
- Final Purification: Purify the final bioconjugate using size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and unconjugated molecules.

# **Applications in Research and Drug Development**

The unique structure of **Mal-PEG5-acid** makes it a versatile tool for a variety of advanced applications.

- Antibody-Drug Conjugates (ADCs): Mal-PEG5-acid is used to link potent cytotoxic drugs to
  monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell),
  where the drug can then exert its effect, minimizing off-target toxicity.
- PROTAC Development: In PROTACs, this linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.
- Protein Labeling and Diagnostics: The linker can attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostic assays and cellular imaging.
- Surface Functionalization: Mal-PEG5-acid is used to immobilize proteins or peptides onto surfaces, such as nanoparticles or biosensors, for targeted drug delivery and diagnostic applications.





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Caption: General workflow for linking two molecules using Mal-PEG5-acid.

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